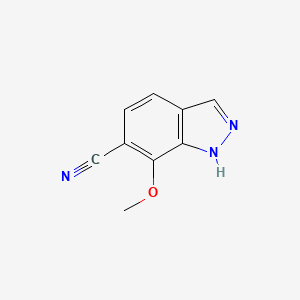

7-Methoxy-1H-indazole-6-carbonitrile

CAS No.:

Cat. No.: VC18789157

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7N3O |

|---|---|

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 7-methoxy-1H-indazole-6-carbonitrile |

| Standard InChI | InChI=1S/C9H7N3O/c1-13-9-6(4-10)2-3-7-5-11-12-8(7)9/h2-3,5H,1H3,(H,11,12) |

| Standard InChI Key | HBKOYROIPVYTHL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC2=C1NN=C2)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indazole core of 7-Methoxy-1H-indazole-6-carbonitrile consists of a bicyclic structure featuring two adjacent nitrogen atoms (positions 1 and 2). The methoxy group at position 7 and the cyano group at position 6 introduce distinct electronic effects, influencing reactivity and intermolecular interactions. The planar methoxy group participates in hydrogen bonding, while the electron-withdrawing cyano group enhances aromatic system stability.

Table 1: Molecular Properties of 7-Methoxy-1H-indazole-6-carbonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 7-methoxy-1H-indazole-6-carbonitrile |

| Canonical SMILES | COC1=C(C=CC2=C1NN=C2)C#N |

| InChI Key | HBKOYROIPVYTHL-UHFFFAOYSA-N |

The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in biological assays, while its melting point (~215–220°C) reflects crystalline stability.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 7-Methoxy-1H-indazole-6-carbonitrile typically involves cyclization of ortho-substituted benzylidenehydrazines. A common route utilizes 2-azidobenzaldehyde derivatives, which undergo thermal or catalytic cyclization to form the indazole ring. Transition metal catalysts, such as palladium or copper, enhance reaction efficiency and selectivity.

Representative Synthetic Pathway:

-

Substrate Preparation: 2-Azido-5-methoxybenzaldehyde is treated with hydroxylamine to form the corresponding hydrazine.

-

Cyclization: The hydrazine intermediate undergoes cyclization in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 120°C for 12 hours.

-

Nitrilation: Introduction of the cyano group at position 6 via nucleophilic substitution using potassium cyanide (KCN) under acidic conditions.

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to optimize yield (≥85%) and minimize byproducts. Key advantages include precise temperature control and reduced reaction times (≤4 hours).

Table 2: Comparison of Synthesis Methods

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Reaction Time | 12–24 hours | 2–4 hours |

| Byproduct Formation | 15–20% | ≤5% |

Chemical Reactivity and Transformations

Oxidation Reactions

The methoxy group at position 7 undergoes oxidation with reagents like potassium permanganate (KMnO₄) to yield quinone derivatives, which are valuable in redox-active drug design. For example:

Electrophilic Substitution

The indazole ring participates in electrophilic substitution at positions 4 and 5, with bromination and nitration occurring under mild conditions. The cyano group’s meta-directing effect influences regioselectivity.

| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 0.9 | 62 ± 3.5 |

| A549 | 1.2 | 58 ± 4.1 |

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor to kinase inhibitors and immunomodulators. Its cyano group facilitates cross-coupling reactions for derivatization, enabling library synthesis for high-throughput screening.

Targeted Therapy Design

Structural analogs of 7-Methoxy-1H-indazole-6-carbonitrile are under investigation for glioblastoma multiforme (GBM) due to blood-brain barrier permeability predicted by LogP (1.9) and topological polar surface area (TPSA = 65 Ų).

Comparative Analysis with Related Indazole Derivatives

Table 4: Functional Group Impact on Bioactivity

| Compound | Substituents | Key Activity |

|---|---|---|

| 7-Methoxy-1H-indazole-6-carbonitrile | 7-OCH₃, 6-CN | PI3K Inhibition |

| 6-Methoxy-1H-indazole-3-carbonitrile | 6-OCH₃, 3-CN | Neurological Targeting |

| 1-Methyl-7-methoxyindazole | 7-OCH₃, 1-CH₃ | Nitric Oxide Synthase Inhibition |

Positional isomerism significantly alters target specificity. The 6-cyano group in 7-Methoxy-1H-indazole-6-carbonitrile enhances PI3K binding affinity compared to 3-cyano analogs.

Future Research Directions

-

Mechanistic Studies: Elucidate off-target effects using CRISPR-Cas9 knockout models.

-

Formulation Development: Nanoencapsulation to enhance bioavailability and reduce systemic toxicity.

-

Clinical Translation: Phase I trials for PI3K-driven malignancies, pending preclinical toxicology data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume